2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole

Carboxylesterase 2 CES2 inhibition Drug metabolism

2-{[1-(3-Methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole (CAS 1396771-06-4) is a synthetic small-molecule benzothiazole derivative featuring a unique azetidine-ether linkage and a 3-methanesulfonylbenzoyl substituent. This compound functions as a potent, competitive inhibitor of human carboxylesterase 2 (CES2), with an IC50 value of 20 nM and a Ki of 42 nM in human liver microsome assays.

Molecular Formula C18H16N2O4S2
Molecular Weight 388.46
CAS No. 1396771-06-4
Cat. No. B2817427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole
CAS1396771-06-4
Molecular FormulaC18H16N2O4S2
Molecular Weight388.46
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)20-10-13(11-20)24-18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3
InChIKeyBBBIWVYNCXEGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(3-Methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole (CAS 1396771-06-4): A Potent and Selective Carboxylesterase 2 Inhibitor for Drug Metabolism Research and Chemical Probe Development


2-{[1-(3-Methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole (CAS 1396771-06-4) is a synthetic small-molecule benzothiazole derivative featuring a unique azetidine-ether linkage and a 3-methanesulfonylbenzoyl substituent. This compound functions as a potent, competitive inhibitor of human carboxylesterase 2 (CES2), with an IC50 value of 20 nM and a Ki of 42 nM in human liver microsome assays [1]. It exhibits pronounced isoform selectivity, with an IC50 exceeding 20 µM against the closely related human carboxylesterase 1 (CES1), representing an approximately 1000-fold selectivity window [1]. Unlike many CES2 inhibitors that are ester-based natural products or their derivatives, this compound contains a stable ether linkage connecting the benzothiazole and azetidine moieties, which inherently avoids hydrolysis by the target esterase and may confer improved assay stability. The methanesulfonyl group enhances solubility in polar aprotic solvents such as DMSO, facilitating its use in in vitro biochemical and cell-based assays. These properties position this compound as a valuable chemical tool for studying CES2-mediated drug metabolism, prodrug activation (e.g., irinotecan, capecitabine), and for investigating CES2-related drug-drug interactions.

Why Generic Benzothiazole or Azetidine Analogs Cannot Substitute for 2-{[1-(3-Methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole in CES2-Focused Research


The carboxylesterase 2 (CES2) inhibitor landscape includes diverse chemotypes, ranging from benzothiazole-based compounds (e.g., CES2-IN-1) to natural products (e.g., miltirone) and clinically used drugs (e.g., benzbromarone, lesinurad). However, these alternatives either lack sufficient potency or exhibit poor selectivity against the closely related CES1 isoform, which shares high active-site homology with CES2 [2]. Simple benzothiazole analogs without the azetidine-ether scaffold do not replicate the 1000-fold selectivity window of 2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole [1]. Similarly, ester-containing CES2 inhibitors are susceptible to hydrolytic degradation by the very enzyme they are meant to inhibit, compromising their utility in prolonged incubations. Procuring a generic benzothiazole derivative or an uncharacterized azetidine compound in place of this specific inhibitor therefore risks introducing off-target CES1 inhibition, assay instability, and irreproducible pharmacokinetic data in drug metabolism studies.

Quantitative Differentiation of 2-{[1-(3-Methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole Against Closest CES2 Inhibitor Alternatives


Potency Against Human CES2: >300-Fold Improvement Over CES2-IN-1 (Compound 24)

2-{[1-(3-Methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole inhibits human CES2 with an IC50 of 20 nM in human liver microsomes [1]. In contrast, the benzothiazole-based CES2 inhibitor CES2-IN-1 (Compound 24) achieves only an IC50 of 6.72 µM against the same target . This represents an approximately 336-fold higher potency for the target compound.

Carboxylesterase 2 CES2 inhibition Drug metabolism Prodrug activation

CES2-over-CES1 Selectivity: ~1000-Fold Window Contrasts with Benzbromarone's CES1 Preference

The target compound exhibits an IC50 of 20 nM for CES2 and 20,400 nM (2.04E+4 nM) for CES1, yielding a selectivity ratio of approximately 1020:1 in favor of CES2 [1]. In stark contrast, the antigout drug benzbromarone shows a Ki of 5.15 µM for CES2 but a lower Ki of 2.16 µM for CES1, indicating it actually prefers inhibiting CES1 over CES2 by a factor of approximately 2.4-fold [2]. Thus, benzbromarone would confound CES2-specific studies by simultaneously inhibiting CES1 at lower concentrations.

Isoform selectivity CES1 vs CES2 Drug-drug interaction Off-target profiling

Combined Potency and Documented Selectivity: Miltirone Matches CES2 Potency but Lacks Documented CES1 Selectivity Data

Miltirone, a natural tanshinone product, inhibits CES2 with a Ki of 0.04 µM (40 nM) , which is comparable in potency to the target compound's CES2 IC50 of 20 nM [1]. However, published data for miltirone lack quantitative CES1 inhibition values , making it impossible to verify isoform selectivity without additional in-house profiling. In contrast, the target compound has fully documented CES1 and CES2 inhibition values from the same assay platform, unequivocally establishing its ~1000-fold selectivity [1].

CES2 inhibitor comparison Natural product inhibitor Selectivity documentation

Advantage Over Lesinurad in CES2 Potency: ~147-Fold Difference Expands the Experimental Concentration Range

The uricosuric agent lesinurad inhibits CES2 with a Ki of 2.94 µM [1]. The target compound, with a CES2 IC50 of 20 nM [2], is approximately 147-fold more potent. This potency gap is significant for in vitro applications where inhibitor concentrations must remain well below cytotoxic thresholds while still achieving >90% target engagement.

CES2 inhibitor potency Lesinurad comparison Therapeutic window

Recommended Research and Industrial Applications of 2-{[1-(3-Methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole Based on Quantitative Differentiation Evidence


CES2-Specific Prodrug Activation Assays (e.g., Irinotecan/SN-38, Capecitabine)

The compound's 1000-fold selectivity for CES2 over CES1 [1] makes it the preferred chemical tool for dissecting CES2-specific contributions to prodrug hydrolysis. In cellular assays using irinotecan (activated by CES2 to the cytotoxic SN-38), addition of the target compound at 20–100 nM can selectively block CES2-mediated activation without affecting CES1-dependent metabolic pathways. This contrasts sharply with benzbromarone, which at similar concentrations would inhibit both CES1 and CES2, confounding interpretation of which isoform is responsible for prodrug conversion [2].

In Vitro Drug-Drug Interaction (DDI) Screening Panels Requiring Isoform-Specific Inhibition

Pharmaceutical DDI assessment panels often require selective inhibition of individual carboxylesterase isoforms to evaluate the metabolic fate of ester- or amide-containing drug candidates. The target compound's nanomolar CES2 potency (IC50 = 20 nM) [1] and well-characterized selectivity enable it to serve as a reference CES2 inhibitor in these panels. Unlike lesinurad (Ki = 2.94 µM) [2], which may require near-toxic concentrations for full CES2 blockade, the target compound can achieve >90% CES2 inhibition at sub-micromolar levels, preserving cell viability in hepatocyte-based DDI assays.

Chemical Probe Development for CES2 Target Validation in Disease Models

Disease models linking CES2 activity to irinotecan-induced delayed diarrhea, ulcerative colitis, or metabolic disorders require a CES2 inhibitor with both high potency and documented selectivity . The target compound's dual-isoform data from a single assay platform (human liver microsomes) [1] reduces the need for extensive in-house counter-screening, accelerating target validation workflows. Its stable azetidine-ether scaffold avoids the hydrolytic instability that plagues ester-based CES2 inhibitors, supporting longer-duration in vitro studies.

Reference Standard in CES2 Biochemical Assay Development and High-Throughput Screening

When developing fluorescence-based or LC-MS/MS CES2 activity assays, a well-characterized inhibitor is essential for establishing assay robustness and Z'-factor. The target compound's competitive inhibition mode and defined Ki of 42 nM [1] provide a reliable positive control for CES2 inhibition. Its 336-fold potency advantage over CES2-IN-1 (IC50 = 6.72 µM) translates into a wider dynamic range for dose-response curve generation, improving assay sensitivity and reproducibility in high-throughput screening campaigns.

Quote Request

Request a Quote for 2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.